4-(Hydroxymethyl)-4-methyltetrahydropyran
Overview
Description
4-(Hydroxymethyl)-4-methyltetrahydropyran is an organic compound with the molecular formula C7H14O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the same carbon atom in the tetrahydropyran ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)-4-methyltetrahydropyran can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylenetetrahydropyran using hydrogen peroxide in the presence of acidic catalysts . Another method includes the oxidation of 4-(hydroxymethyl)tetrahydro-4-pyranol with concentrated nitric acid, which leads to the formation of citric acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using environmentally friendly oxidizing agents. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize byproducts. Continuous flow reactors and other advanced technologies are employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-4-methyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-4-methyltetrahydropyran has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and as a precursor for biologically active molecules.
Industry: The compound is employed in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4-methyltetrahydropyran depends on its specific application. In medicinal chemistry, for example, it acts as a precursor to drugs that target specific receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound, lacking the hydroxymethyl and methyl groups.
4-Methyltetrahydropyran: Similar structure but without the hydroxymethyl group.
4-Hydroxymethyltetrahydropyran: Lacks the methyl group.
Uniqueness
4-(Hydroxymethyl)-4-methyltetrahydropyran is unique due to the presence of both the hydroxymethyl and methyl groups on the same carbon atom. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
(4-methyloxan-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(6-8)2-4-9-5-3-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNGCILTDHGUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502609-47-4 | |
Record name | (4-methyloxan-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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